molecular formula C12H14N2OS2 B13725126 Isopropyl (4-methoxyphenyl)cyano-carbonimidodithioate

Isopropyl (4-methoxyphenyl)cyano-carbonimidodithioate

Cat. No.: B13725126
M. Wt: 266.4 g/mol
InChI Key: MHNMFELQJHYRGC-UHFFFAOYSA-N
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Description

Isopropyl (4-methoxyphenyl)cyano-carbonimidodithioate is a chemical compound with the molecular formula C12H14N2OS2 and a molecular weight of 266.38 g/mol . This compound is used primarily in proteomics research and has various applications in scientific research.

Preparation Methods

The preparation of Isopropyl (4-methoxyphenyl)cyano-carbonimidodithioate involves synthetic routes that typically include the reaction of isopropyl alcohol with 4-methoxyphenyl isothiocyanate and a cyanide source under controlled conditions. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Isopropyl (4-methoxyphenyl)cyano-carbonimidodithioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or sodium ethoxide, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Isopropyl (4-methoxyphenyl)cyano-carbonimidodithioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl (4-methoxyphenyl)cyano-carbonimidodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can affect various cellular pathways and processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Isopropyl (4-methoxyphenyl)cyano-carbonimidodithioate can be compared with similar compounds such as:

  • Isopropyl (4-methylphenyl)cyano-carbonimidodithioate
  • Isopropyl (4-chlorophenyl)cyano-carbonimidodithioate
  • Isopropyl (4-nitrophenyl)cyano-carbonimidodithioate

These compounds share similar structural features but differ in their substituents on the phenyl ring, which can affect their reactivity and applications. This compound is unique due to the presence of the methoxy group, which can influence its chemical properties and interactions with biological targets.

Properties

Molecular Formula

C12H14N2OS2

Molecular Weight

266.4 g/mol

IUPAC Name

[(4-methoxyphenyl)sulfanyl-propan-2-ylsulfanylmethylidene]cyanamide

InChI

InChI=1S/C12H14N2OS2/c1-9(2)16-12(14-8-13)17-11-6-4-10(15-3)5-7-11/h4-7,9H,1-3H3

InChI Key

MHNMFELQJHYRGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC(=NC#N)SC1=CC=C(C=C1)OC

Origin of Product

United States

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